3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with indolinyl and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves multistep organic reactions. One common approach is the condensation of indole derivatives with pyrimidinone precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indolinyl and pyrrolidinyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one include other pyrimidinone derivatives with different substituents, such as:
- 3-(2-(Indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- 3-(2-(Indolin-1-yl)-2-oxoethyl)-6-methyl-2-(morpholin-1-yl)pyrimidin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-12-17(24)23(19(20-14)21-9-4-5-10-21)13-18(25)22-11-8-15-6-2-3-7-16(15)22/h2-3,6-7,12H,4-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABJNGCNHGZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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